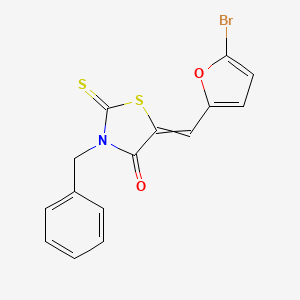

(Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

3-benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2S2/c16-13-7-6-11(19-13)8-12-14(18)17(15(20)21-12)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPRLFBKAXPEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)Br)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362130 | |

| Record name | (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63618-71-3 | |

| Record name | (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme:

- Starting materials: 3-Benzyl-2-thioxothiazolidin-4-one + 5-bromofuran-2-carbaldehyde

- Reaction conditions: Typically, a base or acid catalyst in an appropriate solvent under reflux or room temperature conditions.

- Outcome: Formation of the (Z)-configured methylene derivative via elimination of water.

Detailed Preparation Procedure

A representative synthetic procedure based on literature for similar compounds is as follows:

Step 1: Preparation of 3-Benzyl-2-thioxothiazolidin-4-one

- This intermediate is synthesized by reacting benzylamine with carbon disulfide and chloroacetic acid or their derivatives under controlled conditions to form the thioxothiazolidinone ring.

- The reaction is typically carried out in a solvent such as ethanol or water with stirring and heating.

Step 2: Condensation with 5-bromofuran-2-carbaldehyde

- The 3-benzyl-2-thioxothiazolidin-4-one is dissolved in a suitable solvent like ethanol.

- 5-bromofuran-2-carbaldehyde is added along with a catalytic amount of piperidine or other bases to facilitate the Knoevenagel condensation.

- The mixture is refluxed or stirred at room temperature until completion, monitored by TLC.

- The product precipitates out or is isolated by solvent evaporation and purified by recrystallization or chromatography.

Reaction Optimization and Catalysts

- The choice of catalyst (e.g., piperidine, triethylamine, or acidic catalysts) and solvent influences the yield and stereoselectivity.

- Mild bases favor the formation of the (Z)-isomer due to thermodynamic control.

- Solvent-free or microwave-assisted methods have been reported for related benzimidazole and thiazolidinone derivatives, improving reaction times and yields.

Characterization and Purification

- The product is typically characterized by NMR, IR, and mass spectrometry to confirm the (Z)-configuration and substitution pattern.

- Purification is achieved by recrystallization from ethanol or by column chromatography on silica gel.

Data Table: Summary of Preparation Parameters

| Step | Reactants | Conditions | Catalyst/Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzylamine + CS2 + chloroacetic acid | Stirring, reflux | None or base | Ethanol/water | 70-85 | Formation of thioxothiazolidinone ring |

| 2 | 3-Benzyl-2-thioxothiazolidin-4-one + 5-bromofuran-2-carbaldehyde | Reflux or room temp, 2-6 hours | Piperidine or triethylamine | Ethanol or solvent-free | 75-90 | Knoevenagel condensation yielding (Z)-isomer |

Research Findings and Notes

- The (Z)-configuration is favored due to intramolecular hydrogen bonding and steric factors, as supported by crystallographic studies in related compounds.

- The introduction of the bromofuran moiety provides enhanced biological activity, particularly antiviral and antimicrobial properties, making this synthetic route valuable for pharmaceutical applications.

- Alternative green chemistry approaches, such as microwave-assisted synthesis and solvent-free grinding methods, have been successfully applied to structurally similar compounds, offering improved yields and reduced reaction times.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazolidinone derivative.

Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its biological activity.

Industry: Could be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone core and bromofuran moiety. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparación Con Compuestos Similares

Structural Analogues with Halogenated Substituents

Compound C4 [(Z)-5-(1-ethyl-5-nitro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one] shares the 2-thioxothiazolidin-4-one core but incorporates a nitroindolinylidene group. It exhibits potent activity against Bacillus cereus spores, delaying spore bursting by disrupting membrane integrity . In contrast, the bromofuran substituent in the target compound may confer distinct electronic effects due to bromine’s polarizability, though its specific antimicrobial activity remains uncharacterized in the provided evidence.

Its synthesis (via N-alkylation) achieves high yields (88–96%) , whereas the target compound’s microwave-assisted synthesis offers moderate efficiency (64%) .

Table 1: Halogenated Analogues Comparison

Heterocyclic Substituents: Furan, Thiophene, and Indole Derivatives

Benzo[b]thiophene Derivative [(Z)-5-((benzo[b]thiophen-3-yl)methylene)-2-thioxothiazolidin-4-one] replaces the bromofuran with a sulfur-containing benzo[b]thiophene group. This substitution increases molar mass (277.39 g/mol) and alters electronic properties, though its bioactivity is unspecified .

Indole Derivatives (e.g., 5b and 5g from and ):

- 5b : (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one

- 5g : (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid

These compounds demonstrate 6–52-fold higher antifungal activity than reference drugs (bifonazole, ketoconazole), attributed to the indole ring’s planar structure and hydrogen-bonding capacity . The target compound’s bromofuran group, while electron-deficient compared to indole, may offer unique binding interactions in antimicrobial contexts.

Table 2: Heterocyclic Analogues Comparison

Substituent Position and Chain Length Effects

highlights that N-methylindole derivatives with longer carboxylic acid chains (e.g., pentanoic acid) exhibit superior antibacterial activity compared to shorter chains (e.g., acetic acid). Conversely, methoxy groups at position 5 of the indole ring enhance activity, whereas shifting to position 6 reduces efficacy . The target compound’s bromofuran substituent, positioned para to the thiazolidinone core, may optimize steric and electronic interactions for target binding, though empirical data are lacking.

Actividad Biológica

(Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a brominated furan moiety and a thiazolidinone core, suggests diverse mechanisms of action that warrant detailed exploration.

Chemical Structure

The molecular formula of (Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is , and its structure can be represented as follows:

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

- Antimicrobial Activity :

- Studies have shown that derivatives of thiazolidinones exhibit varying degrees of antibacterial and antifungal properties. The compound has been evaluated against Gram-positive and Gram-negative bacteria, with promising results against certain strains.

- Table 1 summarizes the minimum inhibitory concentrations (MIC) for selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Low |

| Candida albicans | 30 | Moderate |

-

Cytotoxicity :

- The compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells.

- A study demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

-

Mechanism of Action :

- The biological activity is believed to arise from the compound's ability to interfere with cellular processes such as DNA replication and protein synthesis. The thiazolidinone core is known to inhibit certain enzymes critical for cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Kakkar et al. (2020), various thiazolidinone derivatives were synthesized and tested for their antimicrobial properties. The study found that (Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one exhibited significant activity against Staphylococcus aureus, with an MIC of 25 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on cancer cells revealed that it significantly inhibited the growth of MCF-7 cells in a dose-dependent manner. The IC50 value was determined to be approximately 20 µM, indicating substantial efficacy compared to standard chemotherapeutic agents.

Q & A

Q. Table 1. Comparative Bioactivity of Thioxothiazolidinone Derivatives

Q. Table 2. Key NMR Shifts for Structural Validation

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Olefinic H (C=CH) | 7.42 | d (J=12 Hz) | Z-configuration |

| Thioxothiazolidinone C=O | 172.5 | - | Carbonyl resonance |

| Bromofuran C-Br | 550 cm⁻¹ | - | IR stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.